1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one
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Overview
Description
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one is a boronic ester derivative that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a pyrrolidin-2-one moiety attached to a phenyl ring, which is further substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group. The presence of the boronic ester group makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used in borylation reactions .
Mode of Action
The compound interacts with its targets through a process known as borylation. Borylation is a chemical reaction where a boron atom is added to an organic molecule . This process is often facilitated by a palladium catalyst .
Biochemical Pathways
The compound is involved in the borylation of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . The resulting boronates can then participate in various biochemical pathways, depending on the specific context and conditions.
Pharmacokinetics
Similar compounds are known to have good solubility in organic solvents .
Result of Action
The result of the compound’s action is the formation of boronates, which can be used in various chemical reactions . For example, they can be used in the coupling with aryl iodides to form aryl boronates .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is known to be air-sensitive and should be stored in a dry, dark place . Furthermore, the compound’s reactivity can be affected by the presence of catalysts, the pH of the environment, and the temperature .
Preparation Methods
The synthesis of 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronic Ester Intermediate: The starting material, a phenylboronic acid derivative, is reacted with pinacol in the presence of a dehydrating agent to form the boronic ester.
Substitution Reaction: The boronic ester is then subjected to a substitution reaction with a pyrrolidin-2-one derivative under suitable conditions, such as the presence of a base and a solvent like tetrahydrofuran (THF).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound is explored for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to investigate its role in the development of new drugs, particularly those targeting cancer and infectious diseases.
Comparison with Similar Compounds
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one can be compared with other boronic ester derivatives, such as:
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the pyrrolidin-2-one moiety, making it less versatile in certain reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with different substituents, leading to variations in reactivity and applications.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Contains a thiophene ring instead of a phenyl ring, which can influence its electronic properties and reactivity.
The uniqueness of this compound lies in its combination of the boronic ester group with the pyrrolidin-2-one moiety, providing a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-5-8-13(11-12)18-10-6-9-14(18)19/h5,7-8,11H,6,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJIPDFDUJOTRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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